2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C11H8N2O3S2 and its molecular weight is 280.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.99763447 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Scaffold for Compound Libraries
"Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives" have been proposed as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. Practical syntheses of these derivatives were developed to facilitate the search for new drugs, demonstrating the potential of the scaffold to generate libraries of 3D-shaped molecules for various therapeutic targets (Yarmolchuk et al., 2011).
Organic Photovoltaic Applications
In the field of material science, low bandgap copolymers incorporating derivatives similar to "2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide" have been synthesized for organic photovoltaic applications. These copolymers demonstrate the influence of substituting carbonyl groups with sulfonyl groups on the local dipole moment change between ground and excited states, affecting the power-conversion efficiency of bulk heterojunction solar cells (Xu et al., 2014).
Catalytic Activities
A study on "Tb(III) and two bridging ligands" including a derivative similar to the compound of interest, found a catalytically active open-framework pillared layer-type coordination polymer. This material catalyzes aerobic oxidation of organic substrates under ambient conditions, showcasing the utility of these compounds in developing new catalytic systems for chemical transformations (Han & Hill, 2007).
Biological Activities
Properties
IUPAC Name |
1,1-dioxo-2-(pyridin-3-ylmethyl)thieno[2,3-d][1,2]thiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-11-10-9(3-5-17-10)18(15,16)13(11)7-8-2-1-4-12-6-8/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFAKANOUVEVLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(S2(=O)=O)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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